Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one
Overview
Description
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a benzene ring, a thiazole ring, and a triazole ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one typically involves a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence. One efficient method involves the reaction of o-bromo-arylisothiocyanates with aroylhydrazides in the presence of 1 mol% CuCl2·2H2O and 1 mol% 1,10-phenanthroline as catalysts, using water as the solvent . This method provides excellent overall yields and is considered convenient and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of water as a solvent and the relatively low catalyst loading make this method potentially scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can be compared with other similar heterocyclic compounds, such as:
Benzo[d][1,2,3]triazoles: These compounds also contain a triazole ring but differ in the position and type of fused rings.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a similar thiazole-triazole fusion but differ in the arrangement of the rings.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPKDNCGEMIECC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)NN=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555674 | |
Record name | [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41814-44-2 | |
Record name | [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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